2-Chloro-N-(3,4-dimethoxyphenethyl)-N-methylethan-1-amine hydrochloride
CAS No.: 190850-48-7
Cat. No.: VC0107722
Molecular Formula: C₁₃H₂₁Cl₂NO₂
Molecular Weight: 294.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 190850-48-7 |
|---|---|
| Molecular Formula | C₁₃H₂₁Cl₂NO₂ |
| Molecular Weight | 294.22 |
| IUPAC Name | N-(2-chloroethyl)-2-(3,4-dimethoxyphenyl)-N-methylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C13H20ClNO2.ClH/c1-15(9-7-14)8-6-11-4-5-12(16-2)13(10-11)17-3;/h4-5,10H,6-9H2,1-3H3;1H |
| SMILES | CN(CCC1=CC(=C(C=C1)OC)OC)CCCl.Cl |
Introduction
2-Chloro-N-(3,4-dimethoxyphenethyl)-N-methylethan-1-amine hydrochloride is a complex organic compound with a molecular formula of C13H21Cl2NO2 and a molecular weight of 294.21 g/mol, as per PubChem data . It is a hydrochloride salt of the base compound, which includes a chloro group, a dimethoxyphenethyl group, and a methylethan-1-amine group. This compound is of interest in various scientific research fields, including chemistry, biology, and medicine.
Synthesis Methods
The synthesis of 2-Chloro-N-(3,4-dimethoxyphenethyl)-N-methylethan-1-amine hydrochloride typically involves multiple steps. A common method starts with the reaction of 3,4-dimethoxyphenethylamine with chloroacetyl chloride to form an intermediate, which is then further modified through methylation and amination reactions. The use of organic solvents, catalysts, and controlled temperatures is crucial for achieving high yields and purity.
Chemical Reactions and Applications
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can introduce or remove functional groups, altering its chemical properties.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Ketones, carboxylic acids |
| Reduction | LiAlH₄, NaBH₄ | Alcohols, amines |
| Substitution | Alkyl halides, SOCl₂ | Derivatives with different functional groups |
Biological Activity and Research Applications
2-Chloro-N-(3,4-dimethoxyphenethyl)-N-methylethan-1-amine hydrochloride is studied for its potential biological activities, particularly its interactions with neurotransmitter systems. Preliminary studies suggest it may act as a selective serotonin reuptake inhibitor (SSRI) and exhibit dopaminergic activity, contributing to its psychoactive effects.
| Biological Activity | Mechanism | Potential Effects |
|---|---|---|
| Serotonin Reuptake Inhibition | Binding to 5-HT2A and 5-HT2C receptors | Antidepressant, anxiolytic effects |
| Dopaminergic Activity | Interaction with dopamine receptors | Psychoactive effects |
In Vivo and In Vitro Studies
Animal models have shown that this compound can produce anxiolytic and antidepressant-like effects. In vitro assays demonstrate its ability to inhibit serotonin reuptake effectively.
| Study Type | Findings | Implications |
|---|---|---|
| In Vivo (Rodents) | Reduced anxiety-like behaviors | Potential anxiolytic agent |
| In Vitro | Effective serotonin reuptake inhibition | Potential antidepressant |
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